2-(4-(Trifluoromethoxy)phenyl)piperidine
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Overview
Description
2-(4-(Trifluoromethoxy)phenyl)piperidine is an organic compound with the molecular formula C12H14F3NO It is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Trifluoromethoxy)phenyl)piperidine typically involves the following steps:
Suzuki-Miyaura Coupling: This method is commonly used for the formation of carbon-carbon bonds.
Electrochemical Polymerization: This method involves the electrochemical synthesis of polydithienylpyrroles containing the trifluoromethoxyphenyl group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the Suzuki-Miyaura coupling reaction is widely used in industrial settings due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Trifluoromethoxy)phenyl)piperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-(4-(Trifluoromethoxy)phenyl)piperidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-(Trifluoromethoxy)phenyl)piperidine involves its interaction with molecular targets and pathways in biological systems. The trifluoromethoxy group can influence the compound’s binding affinity and selectivity towards specific receptors or enzymes. For example, it may act as a receptor antagonist in certain pathways .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethoxy)phenyl-Containing Polymers: These compounds share the trifluoromethoxyphenyl group and are used in similar applications.
FDA-Approved Trifluoromethyl Group-Containing Drugs: These drugs contain the trifluoromethyl group and have been approved for various medical applications.
Uniqueness
2-(4-(Trifluoromethoxy)phenyl)piperidine is unique due to its specific combination of the trifluoromethoxy group and the piperidine ring. This combination imparts distinct chemical and biological properties that are not observed in other similar compounds.
Properties
Molecular Formula |
C12H14F3NO |
---|---|
Molecular Weight |
245.24 g/mol |
IUPAC Name |
2-[4-(trifluoromethoxy)phenyl]piperidine |
InChI |
InChI=1S/C12H14F3NO/c13-12(14,15)17-10-6-4-9(5-7-10)11-3-1-2-8-16-11/h4-7,11,16H,1-3,8H2 |
InChI Key |
ARZICMOSEJKISH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C2=CC=C(C=C2)OC(F)(F)F |
Origin of Product |
United States |
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